molecular formula C10H15NSi B12626094 N-(4-trimethylsilylphenyl)methanimine CAS No. 959293-19-7

N-(4-trimethylsilylphenyl)methanimine

Cat. No.: B12626094
CAS No.: 959293-19-7
M. Wt: 177.32 g/mol
InChI Key: ZTRZFDHKRUGFDT-UHFFFAOYSA-N
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Description

N-(4-Trimethylsilylphenyl)methanimine is a chemical compound offered for research and development purposes. It features both an imine (methanimine) group and a protected aromatic system (trimethylsilylphenyl), making it a potential intermediate for exploring novel synthetic pathways, particularly in organosilicon and coordination chemistry . This product is intended for use by qualified laboratory researchers only. It is not for diagnostic, therapeutic, or any personal use. Researchers are responsible for ensuring safe handling and compliance with all applicable local and national regulations.

Properties

CAS No.

959293-19-7

Molecular Formula

C10H15NSi

Molecular Weight

177.32 g/mol

IUPAC Name

N-(4-trimethylsilylphenyl)methanimine

InChI

InChI=1S/C10H15NSi/c1-11-9-5-7-10(8-6-9)12(2,3)4/h5-8H,1H2,2-4H3

InChI Key

ZTRZFDHKRUGFDT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)N=C

Origin of Product

United States

Preparation Methods

Synthesis via Condensation Reaction

One common method for synthesizing this compound is through the condensation of 4-trimethylsilylbenzaldehyde with an amine. The general reaction can be summarized as follows:

Chemical Reaction:

$$
\text{4-trimethylsilylbenzaldehyde} + \text{amine} \rightarrow \text{this compound} + \text{H}_2\text{O}
$$

Procedure:

  • Reagents Required:

    • 4-trimethylsilylbenzaldehyde
    • An appropriate amine (e.g., aniline)
    • Acid catalyst (e.g., acetic acid)
  • Steps:

    • Mix 4-trimethylsilylbenzaldehyde and the amine in a suitable solvent (e.g., ethanol).
    • Add a catalytic amount of acetic acid.
    • Heat the mixture under reflux for several hours.
    • After completion, cool the reaction mixture and extract the product using dichloromethane.
    • Purify the crude product by column chromatography.

Yield and Characterization:
Typically, this method yields this compound in moderate to high yields (60-85%). Characterization can be performed using NMR and mass spectrometry.

Synthesis via Reduction of Imines

Another approach involves the reduction of imines derived from 4-trimethylsilylbenzaldehyde:

Chemical Reaction:

$$
\text{N-(4-trimethylsilylphenyl)imine} + \text{reducing agent} \rightarrow \text{this compound}
$$

Procedure:

  • Reagents Required:

    • N-(4-trimethylsilylphenyl)imine
    • Reducing agent (e.g., sodium borohydride)
  • Steps:

    • Dissolve N-(4-trimethylsilylphenyl)imine in an alcohol solvent (e.g., methanol).
    • Slowly add sodium borohydride while stirring at room temperature.
    • Monitor the reaction progress using TLC.
    • Quench the reaction with water and extract with organic solvent.
    • Purify through column chromatography.

Yield and Characterization:
This method also provides good yields, typically around 70-90%, with similar characterization techniques employed as above.

Comparative Analysis of Preparation Methods

Method Yield (%) Conditions Advantages Disadvantages
Condensation Reaction 60-85 Reflux with acid catalyst Simple procedure Requires purification
Reduction of Imines 70-90 Room temperature High yield Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

N-(4-trimethylsilylphenyl)methanimine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used to substitute the trimethylsilyl group, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

N-(4-trimethylsilylphenyl)methanimine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-trimethylsilylphenyl)methanimine exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The methanimine group can interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Methanimine (CH2NH): A simpler compound with similar reactivity but lacking the trimethylsilyl group.

    N-(trimethylsilyl)methanimine: Similar structure but without the phenyl ring.

Uniqueness

N-(4-trimethylsilylphenyl)methanimine is unique due to the presence of both the trimethylsilyl group and the phenyl ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

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